molecular formula C12H27N3O4 B607670 Gly-PEG3-amine CAS No. 2110448-97-8

Gly-PEG3-amine

Cat. No. B607670
M. Wt: 277.37
InChI Key: MJIUWBANJNMPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-PEG3-amine is a cleavable three-unit PEG ADC linker that serves as a crucial component in the synthesis of antibody-drug conjugates (ADCs) . It is a water-soluble compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine for conjugation .


Synthesis Analysis

The synthesis of Gly-PEG3-amine involves the use of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .


Molecular Structure Analysis

The molecular weight of Gly-PEG3-amine is 277.36, and its molecular formula is C12H27N3O4 . The structure of Gly-PEG3-amine includes a glycine residue and an amine group .


Chemical Reactions Analysis

Gly-PEG3-amine reacts with primary amine groups at pH 7-9 to form amide bonds . This reaction is crucial in the synthesis of antibody-drug conjugates (ADCs).


Physical And Chemical Properties Analysis

Gly-PEG3-amine is a hydrophilic compound due to the presence of the PEG spacer arm . The physical and chemical properties of nanoparticles will be changed after PEG modification, such as hydrophilicity, hydrodynamic diameter, surface charge, and the feature of protein binding .

Scientific Research Applications

Polymer as Reaction Medium

  • Application : PEG serves as an environmentally friendly reaction medium for the conjugate addition of amines to conjugated alkenes, producing corresponding adducts efficiently and under mild conditions. It avoids the use of acid or base catalysts and can be reused, highlighting its non-toxic and eco-friendly nature (Kumar et al., 2006).

Polymerization and Drug-Polymer Conjugation

  • Application : PEG derivatives, like mPEG-amine, have been used in drug targeting and as drug-polymer conjugate linkers to increase bioavailability through slow release. This includes the preparation of immunomagnetic particles, which are more efficient once combined with mPEG-amine polymer (Banasik et al., 2018).

Site-Directed Enzymatic PEGylation

  • Application : PEGylation of human granulocyte colony-stimulating factor using enzymes for site-specific modification. This approach overcomes the lack of selectivity problem in PEGylated protein therapeutics and allows for predictable activity and manufacturing reproducibility (Maullu et al., 2009).

Biosensor Fabrication

  • Application : PEG derivatives, like PEGDE, are used for immobilizing proteins on biosensors. This application results in biosensors with high sensitivity, rapid response, and excellent stability, suitable for in vivo biological processes monitoring (Vasylieva et al., 2011).

Immobilization on Metal Surfaces

  • Application : PEG amines are used for immobilizing PEG on metal surfaces, crucial in creating biofunctional metal surfaces. This application is significant for designing PEG-immobilized materials with specific immobilization modes (Tanaka et al., 2007).

Antifouling Coatings

  • Application : PEG is used in antifouling coatings to reduce protein adsorption and improve biocompatibility. This includes the stepwise construction of PEG layers on silicon surfaces for better stability and density, enhancing antifouling properties (Flavel et al., 2013).

properties

IUPAC Name

2-amino-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3O4/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-15-12(16)11-14/h1-11,13-14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIUWBANJNMPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-PEG3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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